1,2,5,6-Tetrabromohexane
Overview
Description
1,2,5,6-Tetrabromohexane is an organobromine compound with the molecular formula C₆H₁₀Br₄ It is a derivative of hexane, where four hydrogen atoms are replaced by bromine atoms at the 1, 2, 5, and 6 positions
Mechanism of Action
Target of Action
The primary target of 1,2,5,6-Tetrabromohexane is the carbon-carbon double bonds in organic compounds . The compound acts as an electrophile, seeking out areas of high electron density such as double bonds .
Mode of Action
This compound interacts with its targets through a process known as electrophilic addition . In this process, this compound adds across the carbon-carbon double bond, resulting in the formation of new carbon-bromine bonds .
Biochemical Pathways
The addition of this compound to a compound can affect various biochemical pathways. The exact pathways affected would depend on the specific compound that this compound is reacting with. The addition of bromine atoms can potentially alter the physical and chemical properties of the compound, affecting its behavior in biological systems .
Result of Action
The result of this compound’s action is the formation of a brominated compound. The addition of bromine atoms can significantly alter the compound’s reactivity, potentially leading to changes in its biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive species or the pH of the environment could potentially affect the compound’s reactivity . Additionally, temperature can also influence the reaction, as it can affect the rate and extent of the reaction .
Preparation Methods
1,2,5,6-Tetrabromohexane can be synthesized through the bromination of hexane. The process typically involves the addition of bromine (Br₂) to hexane in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in a controlled environment to ensure the selective bromination at the desired positions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,5,6-Tetrabromohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X₂).
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., ammonia), and electrophiles (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,5,6-Tetrabromohexane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of brominated pharmaceuticals.
Industry: It is used in the production of flame retardants and other brominated compounds with industrial applications.
Comparison with Similar Compounds
1,2,5,6-Tetrabromohexane can be compared with other brominated alkanes, such as 1,1,2,2-Tetrabromoethane and 1,2,2,3-Tetrabromohexane
Similar Compounds
- 1,1,2,2-Tetrabromoethane
- 1,2,2,3-Tetrabromohexane
These compounds differ in the arrangement of bromine atoms and the resulting chemical properties, making each compound suitable for different applications and research purposes.
Properties
IUPAC Name |
1,2,5,6-tetrabromohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br4/c7-3-5(9)1-2-6(10)4-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWUVCMCYXPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CBr)Br)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886265 | |
Record name | Hexane, 1,2,5,6-tetrabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58443-86-0 | |
Record name | 1,2,5,6-Tetrabromohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58443-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1,2,5,6-tetrabromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058443860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1,2,5,6-tetrabromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexane, 1,2,5,6-tetrabromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00886265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5,6-TETRABROMO-HEXANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.